Drupanin

Description

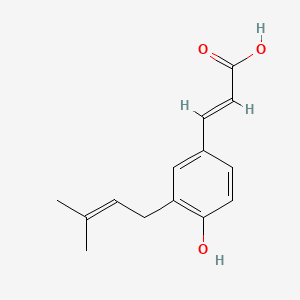

anti-oxidant and anti-cancer; structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-10(2)3-6-12-9-11(4-7-13(12)15)5-8-14(16)17/h3-5,7-9,15H,6H2,1-2H3,(H,16,17)/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZKNHDLUFBYIQN-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C=CC(=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1)/C=C/C(=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318722 | |

| Record name | Drupanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53755-58-1 | |

| Record name | Drupanin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53755-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(4-hydroxy-3-(3-methyl-2-butenyl)phenyl)-, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053755581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Drupanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biosynthesis of Drupanin in Baccharis dracunculifolia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drupanin, a prenylated derivative of p-coumaric acid found in Baccharis dracunculifolia, has garnered significant interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutics. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolism to the final specialized product. It outlines key experimental protocols for the elucidation of this pathway and presents a framework for the quantitative analysis of its intermediates and enzymatic activities. This document is intended to serve as a foundational resource for researchers engaged in the study of plant natural product biosynthesis and drug discovery.

Introduction

Baccharis dracunculifolia DC (Asteraceae) is a medicinal plant native to South America, recognized as the primary botanical source of Brazilian green propolis. This plant is a rich reservoir of bioactive secondary metabolites, including a variety of phenolic compounds. Among these, this compound (3-prenyl-p-coumaric acid) is a notable prenylated phenylpropanoid with demonstrated biological potential. The biosynthesis of this compound is intrinsically linked to the general phenylpropanoid pathway, a major route for the production of a wide array of plant natural products. This guide delineates the putative biosynthetic route to this compound, offering a technical framework for its investigation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in Baccharis dracunculifolia is proposed to occur in two major stages:

-

The General Phenylpropanoid Pathway: Synthesis of the p-coumaric acid backbone.

-

Prenylation: Attachment of a prenyl group to the aromatic ring of p-coumaric acid.

Stage 1: The General Phenylpropanoid Pathway

This pathway begins with the aromatic amino acid L-phenylalanine, which is derived from the shikimate pathway. A series of three enzymatic reactions converts L-phenylalanine into p-coumaroyl-CoA, the activated form of p-coumaric acid.

-

L-Phenylalanine → Cinnamic Acid: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to form cinnamic acid.

-

Cinnamic Acid → p-Coumaric Acid: Subsequently, Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid at the para position of the aromatic ring to yield p-coumaric acid.[1][2]

-

p-Coumaric Acid → p-Coumaroyl-CoA: The final step in this stage is the activation of p-coumaric acid by 4-Coumarate:CoA Ligase (4CL) , which attaches a Coenzyme A molecule to the carboxyl group of p-coumaric acid, forming p-coumaroyl-CoA.[2] This activated intermediate can then enter various downstream branches of the phenylpropanoid pathway. For the biosynthesis of this compound, it is hypothesized that p-coumaric acid itself, rather than its CoA-ester, serves as the substrate for prenylation.

Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.

Stage 2: Prenylation of p-Coumaric Acid

The key step in the formation of this compound is the attachment of a prenyl group (a C5 isoprene unit) to the aromatic ring of p-coumaric acid. This reaction is catalyzed by a prenyltransferase (PT) .

-

p-Coumaric Acid → this compound: A specific prenyltransferase utilizes a prenyl diphosphate donor, most commonly dimethylallyl pyrophosphate (DMAPP) derived from the plastidial methylerythritol phosphate (MEP) pathway or the cytosolic mevalonate (MVA) pathway. The enzyme catalyzes the electrophilic substitution of the aromatic ring of p-coumaric acid, typically at the C3 position, to yield this compound. The identification and characterization of this specific prenyltransferase in B. dracunculifolia is a key area for future research. Plant prenyltransferases are often membrane-bound proteins and can exhibit high substrate and regiospecificity.[3][4]

Quantitative Data

Specific quantitative data for the biosynthesis of this compound in Baccharis dracunculifolia is not yet extensively available in the literature. The following tables are presented as a template for organizing experimental data once it is obtained.

Table 1: Putative Enzyme Activities in this compound Biosynthesis.

| Enzyme | Substrate | Product | Vmax (nmol/mg protein/min) | Km (µM) |

|---|---|---|---|---|

| PAL | L-Phenylalanine | Cinnamic Acid | Data to be determined | Data to be determined |

| C4H | Cinnamic Acid | p-Coumaric Acid | Data to be determined | Data to be determined |

| 4CL | p-Coumaric Acid | p-Coumaroyl-CoA | Data to be determined | Data to be determined |

| BdPT1 (putative) | p-Coumaric Acid, DMAPP | this compound | Data to be determined | Data to be determined |

Table 2: Metabolite Concentrations in B. dracunculifolia Tissues.

| Metabolite | Leaf Tissue (µg/g FW) | Stem Tissue (µg/g FW) | Root Tissue (µg/g FW) |

|---|---|---|---|

| L-Phenylalanine | Data to be determined | Data to be determined | Data to be determined |

| Cinnamic Acid | Data to be determined | Data to be determined | Data to be determined |

| p-Coumaric Acid | Data to be determined | Data to be determined | Data to be determined |

| this compound | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach, combining transcriptomics, proteomics, and metabolomics with classical biochemical techniques.

Protocol 1: Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify candidate genes encoding the enzymes of the this compound biosynthetic pathway by comparing the transcriptomes of tissues with high and low this compound accumulation.

Methodology:

-

Plant Material: Collect young leaves (high this compound content) and mature stems (low this compound content) from B. dracunculifolia.

-

Metabolite Analysis: Quantify this compound and its precursors in the collected tissues using HPLC or LC-MS to confirm differential accumulation.

-

RNA Extraction: Extract total RNA from each tissue type using a suitable plant RNA extraction kit.

-

Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq) on an Illumina platform.

-

Bioinformatic Analysis:

-

Perform de novo transcriptome assembly if a reference genome is unavailable.

-

Identify differentially expressed genes (DEGs) between the high and low this compound-accumulating tissues.

-

Annotate the DEGs and search for sequences homologous to known PAL, C4H, 4CL, and prenyltransferase enzymes.

-

Prioritize candidate genes that show significantly higher expression in the this compound-rich tissues.

-

Caption: Workflow for identifying candidate biosynthetic genes.

Protocol 2: Functional Characterization of Candidate Enzymes

Objective: To verify the enzymatic function of candidate genes identified through transcriptomics.

Methodology:

-

Gene Cloning: Amplify the full-length coding sequences of candidate genes from B. dracunculifolia cDNA.

-

Heterologous Expression: Clone the candidate genes into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast). Transform the constructs into the expression host.

-

Protein Expression and Purification: Induce protein expression and purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays:

-

For PAL, C4H, and 4CL candidates, perform in vitro assays with their respective substrates (L-phenylalanine, cinnamic acid, p-coumaric acid) and analyze the products by HPLC or LC-MS.

-

For prenyltransferase candidates, incubate the purified enzyme with p-coumaric acid and a prenyl donor (DMAPP). Analyze the reaction mixture for the formation of this compound.

-

-

Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) of the confirmed enzymes by varying the substrate concentrations.

Protocol 3: In Vivo Pathway Elucidation using Virus-Induced Gene Silencing (VIGS)

Objective: To confirm the role of candidate genes in this compound biosynthesis within the plant.

Methodology:

-

VIGS Vector Construction: Clone fragments of the target candidate genes into a VIGS vector (e.g., based on Tobacco Rattle Virus).

-

Agroinfiltration: Introduce the VIGS constructs into Agrobacterium tumefaciens and infiltrate young B. dracunculifolia plants.

-

Gene Silencing Confirmation: After 2-3 weeks, measure the transcript levels of the target genes in the silenced plants using qRT-PCR to confirm knockdown.

-

Metabolite Profiling: Extract and analyze the metabolome of the silenced and control plants using LC-MS.

-

Data Analysis: Compare the levels of this compound and its precursors in silenced versus control plants. A significant reduction in this compound levels upon silencing of a specific gene confirms its involvement in the pathway.

Conclusion

The biosynthesis of this compound in Baccharis dracunculifolia represents a specialized branch of the well-established phenylpropanoid pathway, culminating in a key prenylation step. While the general pathway to the p-coumaric acid precursor is understood, the specific enzymes, particularly the prenyltransferase responsible for the final step, remain to be definitively identified and characterized in this species. The experimental protocols outlined in this guide provide a robust framework for the elucidation of the complete biosynthetic pathway. A thorough understanding of this pathway will not only advance our knowledge of plant secondary metabolism but also pave the way for the metabolic engineering of this compound production in microbial or plant-based systems, thereby facilitating its further investigation and potential therapeutic application.

References

A Comprehensive Technical Guide on the Physicochemical Properties of 3-Prenyl-4-Hydroxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of 3-prenyl-4-hydroxycinnamic acid, also known as drupanin. Due to the limited availability of direct experimental data for this specific prenylated derivative, this document leverages data from its parent compound, 4-hydroxycinnamic acid (p-coumaric acid), as a foundational baseline. The guide also details established experimental protocols for determining key physicochemical parameters and explores the compound's role in relevant biological pathways.

Core Physicochemical Properties

3-Prenyl-4-hydroxycinnamic acid is a derivative of cinnamic acid, belonging to the phenylpropanoid class. These compounds are widely recognized for their antioxidant properties. The addition of a prenyl (3-methylbut-2-enyl) group to the 4-hydroxycinnamic acid backbone significantly influences its properties, most notably increasing its lipophilicity, which can enhance its interaction with cell membranes.

Chemical Structure and Identity

Caption: Chemical Structure of 3-Prenyl-4-hydroxycinnamic acid.

Quantitative Physicochemical Data

The following tables summarize the known and predicted physicochemical properties. Data for the parent compound, 4-hydroxycinnamic acid, is provided for comparison.

Table 1: Molecular Identity and Computed Properties

| Property | 3-Prenyl-4-hydroxycinnamic acid | 4-Hydroxycinnamic acid (p-Coumaric Acid) |

| IUPAC Name | (2E)-3-[4-Hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-enoic acid | (2E)-3-(4-hydroxyphenyl)prop-2-enoic acid[1][2] |

| Molecular Formula | C₁₄H₁₆O₃ | C₉H₈O₃[1] |

| Molecular Weight | 232.27 g/mol | 164.16 g/mol [1][2] |

| Computed LogP (XLogP3) | ~3.1 (Estimated) | 1.79[3] |

| Predicted pKa (Strongest Acidic) | ~4.6 | 4.65 (Predicted) |

Note: The LogP for the prenylated compound is an estimation based on related structures like 3,4-dihydroxy-5-prenylcinnamic acid, which has a computed XLogP3 of 3.1[4]. The addition of a lipophilic prenyl group is expected to significantly increase the LogP value compared to its parent compound.

Table 2: Experimental Physical Properties (4-Hydroxycinnamic acid)

| Property | Value | Source(s) |

| Physical State | Solid, Crystalline Powder | [3] |

| Melting Point | 210 - 214 °C | [5] |

| Boiling Point | ~346 °C (Estimated) | [3][6] |

| Water Solubility | Slightly soluble (~1.83 g/L at 25°C, Estimated) | [3][6] |

| Solubility in Organic Solvents | Soluble in ethanol, diethyl ether, methanol, DMSO | [3] |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. The following sections detail standard experimental protocols applicable to 3-prenyl-4-hydroxycinnamic acid and related phenolic compounds.

Determination of Acid Dissociation Constant (pKa) by UV-Vis Spectrophotometry

The pKa value, which indicates the extent of ionization at different pH values, can be determined accurately using spectrophotometry. This method relies on the different UV-Vis absorbance spectra of the protonated and deprotonated forms of the compound.[4]

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., 10% (v/v) acetonitrile-water mixture).[4]

-

Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2.0 to 11.0).[4]

-

Prepare two reference solutions: one at a very low pH (e.g., pH 2) where the compound is fully protonated (HA form), and one at a very high pH (e.g., pH 11) where it is fully deprotonated (A⁻ form).

-

-

Spectrophotometric Measurement:

-

For each buffer solution, add a precise aliquot of the stock solution to maintain a constant total concentration of the compound.

-

Record the full UV-Vis absorption spectrum (e.g., 200-500 nm) for each solution, including the acidic and basic references.[4]

-

Simultaneously, measure the exact pH of each buffered solution using a calibrated pH meter.[4]

-

-

Data Analysis:

-

The pKa is determined using the Henderson-Hasselbalch equation: pH = pKa + log([A⁻]/[HA]).

-

The ratio of the deprotonated to protonated forms ([A⁻]/[HA]) is calculated from the absorbance data at a wavelength where the two forms have significantly different molar absorptivities.

-

A plot of pH versus log([A⁻]/[HA]) yields a straight line. The pKa is the pH value at which the y-intercept occurs (where log([A⁻]/[HA]) = 0).[7]

-

Determination of Lipophilicity (LogP) by RP-HPLC

Lipophilicity, a critical parameter for predicting a drug's absorption and distribution, is commonly expressed as the logarithm of the partition coefficient (LogP). Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid and reliable indirect method for its determination.[8][9][10]

Methodology:

-

System Setup:

-

Calibration:

-

Select a series of reference compounds with known LogP values that span the expected range of the test compound.

-

Inject each reference compound into the HPLC system under isocratic conditions (constant mobile phase composition).

-

Determine the retention time (t_R) for each reference compound and the column dead time (t_0) using an unretained compound.

-

Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.[9]

-

Generate a calibration curve by plotting the known LogP values of the standards against their corresponding log(k) values.[11]

-

-

Sample Analysis:

-

Dissolve the test compound (3-prenyl-4-hydroxycinnamic acid) in the mobile phase.

-

Inject the sample into the HPLC system using the same conditions as the standards.

-

Determine its retention time (t_R) and calculate its capacity factor (k).

-

-

LogP Calculation:

-

Using the calculated log(k) of the test compound, interpolate its LogP value from the linear regression equation of the calibration curve.[11]

-

Caption: Experimental workflow for LogP determination using RP-HPLC.

Determination of Antioxidant Activity (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and straightforward method to assess the free radical scavenging ability of a compound.[12][13] The assay measures the reduction of the stable DPPH radical, which is visually indicated by a color change from purple to yellow.[14][15]

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in a suitable organic solvent, such as methanol or ethanol, to a specific concentration (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.[14][15]

-

Prepare a series of dilutions of the test compound in the same solvent.

-

A positive control, such as Trolox or ascorbic acid, should be prepared similarly.

-

-

Assay Procedure (96-well plate format):

-

Add a small volume (e.g., 20 µL) of each sample dilution, control, or blank (solvent only) to the wells of a microplate.[14]

-

Add a larger volume (e.g., 200 µL) of the DPPH working solution to all wells and mix.[14]

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[14][15]

-

-

Measurement and Calculation:

-

Measure the absorbance of each well at the wavelength of maximum absorbance for DPPH (typically 517 nm) using a microplate reader.[14][15]

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance in the presence of the sample.

-

The results are often expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

-

Biological Activity and Signaling Pathways

Hydroxycinnamic acids are potent antioxidants primarily due to their ability to donate a hydrogen atom or an electron to neutralize free radicals, forming a stable phenoxyl radical in the process.[16]

Free Radical Scavenging Mechanisms

The antioxidant action of phenolic compounds like 3-prenyl-4-hydroxycinnamic acid proceeds mainly through two mechanisms, with the favored pathway often depending on the solvent polarity.[9][17][18]

-

Hydrogen Atom Transfer (HAT): In nonpolar solvents, the phenolic hydroxyl group directly donates a hydrogen atom to a free radical (R•), effectively neutralizing it. This is a one-step process.[11][17]

-

Sequential Proton Loss Electron Transfer (SPLET): In polar solvents, the phenolic hydroxyl group first deprotonates to form a phenoxide anion. This anion then donates an electron to the free radical.[11][17][18]

Caption: Primary free radical scavenging mechanisms of hydroxycinnamic acids.

Modulation of the Nrf2 Signaling Pathway

Beyond direct radical scavenging, many phenolic compounds, including cinnamic acid derivatives, exert protective effects by activating endogenous antioxidant defense systems. A key pathway is the Keap1-Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[10]

Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. When cells are exposed to oxidative stress or to activators like certain hydroxycinnamic acids, Keap1 is modified, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. This binding initiates the transcription of a suite of protective proteins, including phase II detoxification enzymes (e.g., NQO-1) and antioxidant enzymes (e.g., heme oxygenase-1, HO-1), bolstering the cell's overall defense against oxidative damage.[10][12]

References

- 1. Isolation, Identification, and Synthesis of a New Prenylated Cinnamic Acid Derivative from Brazilian Green Propolis and Simultaneous Quantification of Bioactive Components by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Hydroxycinnamic acid | 7400-08-0 [chemicalbook.com]

- 3. 3,4-Dihydroxy-5-prenylcinnamic acid | C14H16O4 | CID 10467187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CNP0262851.1 - COCONUT [coconut.naturalproducts.net]

- 5. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. Free radicals, natural antioxidants, and their reaction mechanisms - RSC Advances (RSC Publishing) DOI:10.1039/C4RA13315C [pubs.rsc.org]

- 8. worldscientific.com [worldscientific.com]

- 9. mdpi.com [mdpi.com]

- 10. [PDF] Details of the antioxidant mechanism of hydroxycinnamic acids. | Semantic Scholar [semanticscholar.org]

- 11. Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enhanced absorption of prenylated cinnamic acid derivatives from Brazilian green propolis by turmeric in humans and rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 17. worldscientific.com [worldscientific.com]

- 18. Cinnamic acid ameliorates diabetic nephropathy in rats via Nrf2 activation and inflammation modulation - Food & Function (RSC Publishing) [pubs.rsc.org]

Drupanin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drupanin, a prenylated cinnamic acid derivative found in Brazilian green propolis, has emerged as a compound of interest in oncology research due to its demonstrated anti-cancer properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in cancer cells. It delves into its molecular targets, the signaling pathways it modulates to induce apoptosis, and its potential as a therapeutic agent. This document synthesizes available preclinical data, offering a resource for researchers and professionals in drug development.

Introduction

Natural products remain a vital source of novel therapeutic agents, particularly in the field of oncology. This compound, a constituent of Brazilian green propolis derived from Baccharis dracunculifolia, has been identified as a promising anti-neoplastic compound. Its chemical structure, characterized by a cinnamic acid backbone with a prenyl group, contributes to its biological activity. This guide will explore the molecular mechanisms underlying this compound's effects on cancer cells, focusing on its pro-apoptotic and growth-inhibitory functions.

Molecular Targets and Anti-proliferative Activity

Preclinical studies have begun to elucidate the molecular targets of this compound and its derivatives, demonstrating cytotoxic and anti-proliferative effects across various cancer cell lines.

Inhibition of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3)

In silico studies have identified a potential interaction between this compound derivatives and the enzyme Aldo-Keto Reductase Family 1 Member C3 (AKR1C3).[1][2] This enzyme is often overexpressed in hormone-dependent cancers, such as specific types of breast and prostate cancer, and is implicated in therapeutic resistance.[1][2] The docking interactions observed in these computational models suggest that AKR1C3 may be a key molecular target for this compound's anti-cancer activity, particularly in hormone-sensitive malignancies.[1][2]

Quantitative Data on Anti-proliferative Effects

The anti-proliferative efficacy of this compound and its derivatives has been quantified in various cancer cell lines. A synthesized amino acid derivative of this compound, designated as compound 6e, has shown notable activity against the MCF-7 breast cancer cell line.[1][2]

| Compound | Cell Line | Cancer Type | IC50 (µM) | Selectivity Index (SI) vs. Normal Cells | Reference |

| This compound Derivative (6e) | MCF-7 | Breast Adenocarcinoma | 9.6 ± 3 | 5.5 | [1][2] |

Table 1: Summary of the half-maximal inhibitory concentration (IC50) and selectivity index (SI) of a this compound derivative against the MCF-7 breast cancer cell line.

Induction of Apoptosis: Signaling Pathways

A primary mechanism through which this compound exerts its anti-cancer effects is the induction of programmed cell death, or apoptosis. It has been shown to activate both the extrinsic and intrinsic apoptotic pathways, particularly in drug-resistant cancer cells.[3]

Extrinsic Apoptotic Pathway

This compound, in synergy with another propolis component, baccharin, has been shown to activate the extrinsic apoptotic pathway.[3] This is achieved through the upregulation of death receptors and their ligands, including the TRAIL/DR4/5 and FasL/Fas systems.[3] Binding of these ligands to their respective receptors initiates a signaling cascade that leads to the activation of caspase-8 and subsequent executioner caspases, culminating in apoptosis.

Caption: this compound's role in the extrinsic apoptotic pathway.

Intrinsic (Mitochondrial) Apoptotic Pathway

In conjunction with the extrinsic pathway, this compound also activates the intrinsic, or mitochondrial, pathway of apoptosis.[3] This pathway involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the formation of the apoptosome. This complex then activates caspase-9, which in turn activates the executioner caspases.

Caption: this compound's involvement in the intrinsic apoptotic pathway.

Crosstalk Between Pathways

The extrinsic and intrinsic apoptotic pathways are interconnected. Activated caspase-8 from the extrinsic pathway can cleave Bid to tBid, which then translocates to the mitochondria to promote the intrinsic pathway, amplifying the apoptotic signal.

Caption: Crosstalk between extrinsic and intrinsic apoptotic pathways.

Modulation of Other Signaling Pathways

Beyond apoptosis, this compound and its related compounds from propolis are known to influence other signaling pathways critical for cancer cell survival and proliferation.

MAPK/Erk5 and c-Myc Expression

This compound, in combination with baccharin, has been reported to increase the expression of miR-143.[3] This microRNA is known to downregulate the MAPK/Erk5 signaling pathway and its downstream target, the proto-oncogene c-Myc, thereby inhibiting cancer cell growth.[3]

Caption: this compound's effect on the MAPK/Erk5 and c-Myc pathway.

Experimental Protocols

While detailed protocols specifically for this compound are not extensively published, the methodologies employed for its parent compound, Artepillin C, and other propolis derivatives provide a framework for studying its anti-cancer effects.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.

Protocol Outline:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat cells with varying concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.

Caption: A generalized workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol Outline:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Future Directions and Conclusion

The existing research provides a foundational understanding of this compound's anti-cancer properties, highlighting its ability to induce apoptosis through both extrinsic and intrinsic pathways and to modulate key signaling pathways involved in cell growth. However, further research is warranted to fully elucidate its mechanism of action. Future studies should focus on:

-

Isolating the effects of this compound from other propolis components to understand its specific contributions.

-

Expanding the range of cancer cell lines tested to identify a broader spectrum of susceptible cancers.

-

Conducting in vivo studies to validate the preclinical findings and assess the therapeutic potential of this compound in animal models.

-

Investigating its effects on other cancer hallmarks , such as angiogenesis, metastasis, and the tumor microenvironment.

-

Exploring the potential for synergistic combinations with existing chemotherapeutic agents.

References

Drupanin's Role in Gastroprotective Signaling Pathways: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Drupanin, a naturally occurring prenylated p-coumaric acid found in Brazilian green propolis, has demonstrated significant gastroprotective effects. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, with a focus on its role in key signaling pathways involved in gastric mucosal defense. This document summarizes quantitative data on its efficacy, details relevant experimental protocols, and visualizes the proposed signaling cascades. The available evidence strongly suggests that this compound exerts its gastroprotective effects through a multi-pronged approach involving the modulation of antioxidant defenses, regulation of gastric acid secretion, and potential interaction with inflammatory signaling pathways.

Introduction

Gastric ulcers are a prevalent gastrointestinal disorder resulting from an imbalance between aggressive factors (e.g., acid, pepsin, NSAIDs, Helicobacter pylori) and the protective mechanisms of the gastric mucosa. This compound, isolated from Brazilian green propolis, has emerged as a promising natural compound for gastroprotection. Its chemical structure, 3-prenyl-4-hydroxycinnamic acid, contributes to its biological activities. This guide delves into the molecular mechanisms underlying this compound's protective effects on the gastric mucosa.

Quantitative Data on Gastroprotective Efficacy

The gastroprotective effects of this compound have been quantified in preclinical models. The following tables summarize the key findings from studies on ethanol-induced and indomethacin-induced gastric ulcers in mice.

Table 1: Efficacy of this compound in Ethanol/HCl-Induced Gastric Ulcer Model

| Treatment Group | Dose (mg/kg, p.o.) | Ulcer Index (mm²) | Inhibition (%) |

| Vehicle Control | - | 48.5 ± 5.2 | - |

| This compound | 0.3 | 15.0 ± 3.1 | 69.1 |

| This compound | 3 | 8.7 ± 2.5 | 82.1 |

| This compound | 10 | 5.4 ± 1.9 * | 88.9 |

*p < 0.05 compared to vehicle control. Data adapted from Costa et al., 2018.[1][2]

Table 2: Efficacy of this compound in Indomethacin-Induced Gastric Ulcer Model

| Treatment Group | Dose (mg/kg, p.o.) | Ulcer Index (mm²) | Inhibition (%) |

| Vehicle Control | - | 35.2 ± 4.1 | - |

| This compound | 0.3 | 12.3 ± 2.8 | 65.1 |

| This compound | 3 | 7.1 ± 1.9 | 79.8 |

| This compound | 10 | 4.2 ± 1.5 * | 88.1 |

*p < 0.05 compared to vehicle control. Data adapted from Costa et al., 2018.[1][2]

Table 3: Effect of this compound on Gastric Secretion Parameters

| Treatment Group | Dose (mg/kg, p.o.) | Gastric Juice Volume (mL) | Total Acidity (mEq/L) | pH |

| Vehicle Control | - | 2.5 ± 0.3 | 85.4 ± 7.2 | 1.8 ± 0.2 |

| This compound | 3 | 1.6 ± 0.2 | 55.1 ± 6.5 | 2.9 ± 0.3 * |

*p < 0.05 compared to vehicle control. Data adapted from Costa et al., 2018.[1][3]

Table 4: Effect of this compound on Antioxidant Enzyme Activities in Gastric Tissue

| Treatment Group | Dose (mg/kg, p.o.) | SOD (U/mg protein) | CAT (U/mg protein) | GST (nmol/min/mg protein) |

| Vehicle Control | - | 2.8 ± 0.4 | 15.2 ± 2.1 | 25.4 ± 3.2 |

| Ulcer Control | - | 1.5 ± 0.3# | 8.7 ± 1.5# | 16.8 ± 2.5# |

| This compound | 3 | 2.5 ± 0.3 | 14.1 ± 1.9 | 23.7 ± 2.9 * |

#p < 0.05 compared to vehicle control; *p < 0.05 compared to ulcer control. SOD: Superoxide Dismutase; CAT: Catalase; GST: Glutathione-S-Transferase. Data adapted from Costa et al., 2018.[1][2]

Proposed Signaling Pathways in this compound-Mediated Gastroprotection

Based on its observed antioxidant and anti-inflammatory effects, this compound is hypothesized to modulate several key signaling pathways.

Nrf2-ARE Antioxidant Pathway

This compound's ability to normalize the levels of antioxidant enzymes like SOD, CAT, and GST strongly suggests its involvement in the Nrf2-ARE pathway. This pathway is a primary regulator of cellular antioxidant responses.

References

Drupanin: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drupanin, a prenylated p-coumaric acid derivative predominantly found in Brazilian green propolis, has emerged as a compound of significant interest in the scientific community. Possessing a range of bioactive properties, including antioxidant, anti-inflammatory, anticancer, and gastroprotective effects, this compound presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, with a focus on its quantitative biological activities, the experimental protocols used for its evaluation, and the putative signaling pathways through which it exerts its effects. The information is presented to facilitate further research and development of this compound as a potential therapeutic candidate.

Chemical Properties and Sourcing

This compound, chemically known as (E)-3-(4-hydroxy-3-(3-methylbut-2-enyl)phenyl)prop-2-enoic acid, is a natural phenolic compound.[1] Its chemical structure is characterized by a cinnamic acid backbone with a prenyl group attached to the phenol ring.

-

Molecular Formula: C₁₄H₁₆O₃

-

Molecular Weight: 232.27 g/mol [1]

-

CAS Number: 53755-58-1[2]

-

Primary Natural Source: Brazilian green propolis, a resinous substance produced by honeybees from the resin of Baccharis dracunculifolia.[3]

Quantitative Biological Activities

The therapeutic potential of this compound is underscored by its performance in a variety of biological assays. The following tables summarize the key quantitative data available to date.

Table 1: Anticancer Activity of a this compound Derivative

| Cell Line | Assay Type | IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| MCF-7 (Breast Cancer) | Proliferation Assay | 9.6 ± 3 | 5.5 | [4] |

Note: The data above is for compound 6e , a derivative of this compound. Further studies are required to determine the specific IC₅₀ values of this compound itself against a wider range of cancer cell lines.

Table 2: Gastroprotective Activity of this compound

| Animal Model | Ulcerogen | Minimum Effective Oral Dose (mg/kg) | Effect | Reference |

| Mice | Ethanol/HCl | 0.3 | Prevention of ulcer formation | [3] |

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the investigation of this compound's biological activities.

Antioxidant Activity Assays

This assay assesses the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark due to its light sensitivity.

-

Sample Preparation: this compound is dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

-

Reaction: A fixed volume of the DPPH solution is mixed with various concentrations of the this compound solution. A control containing the solvent and DPPH solution is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of scavenging against the concentration.

This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).

-

Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours before use.

-

Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

-

Reaction: A small volume of the this compound sample at various concentrations is added to a fixed volume of the diluted ABTS•+ solution.

-

Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: The absorbance is measured at 734 nm.

-

Calculation: The percentage of inhibition is calculated, and the IC₅₀ value is determined as in the DPPH assay.

Anticancer Activity Assay

This colorimetric assay is commonly used to assess cell viability and proliferation.

-

Cell Culture: Cancer cell lines are cultured in appropriate media and conditions until they reach a suitable confluency.

-

Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control is also included.

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for a few hours to allow the formazan crystals to form.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

-

Measurement: The absorbance is measured at a wavelength between 500 and 600 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be employed to investigate the effect of this compound on protein expression levels in signaling pathways.

-

Protein Extraction: Cells or tissues treated with this compound are lysed to extract total proteins.

-

Protein Quantification: The concentration of protein in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imager.

Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms of this compound are still under active investigation, studies on this compound and its closely related analogs from propolis have provided initial insights into the signaling pathways it may modulate.

Putative Anticancer Signaling Pathway

Research on a combination of this compound and baccharin suggests a synergistic effect in cancer cells, activating both the intrinsic and extrinsic apoptotic pathways. The extrinsic pathway is often initiated by the binding of ligands such as TRAIL to death receptors (DR4/DR5), leading to the activation of caspase-8. The intrinsic pathway involves the mitochondria and the release of cytochrome c, which activates caspase-9. Both pathways converge on the activation of executioner caspases like caspase-3, leading to apoptosis.

Caption: Putative anticancer signaling pathway of this compound.

Experimental Workflow for Therapeutic Agent Evaluation

The evaluation of a natural product like this compound as a potential therapeutic agent typically follows a structured workflow, from initial screening to in-depth mechanistic studies.

Caption: General experimental workflow for this compound evaluation.

Future Directions

While the existing data on this compound is promising, further research is necessary to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Comprehensive Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its in vivo efficacy.

-

Elucidation of Specific Molecular Targets: To identify the direct binding partners of this compound and unravel the precise mechanisms by which it modulates cellular signaling.

-

In Vivo Efficacy in Disease Models: To validate the in vitro findings in relevant animal models of cancer, inflammation, and gastric ulcers.

-

Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate this compound analogs with improved potency, selectivity, and pharmacokinetic properties.

-

Toxicology Studies: To assess the safety profile of this compound and its derivatives for potential clinical development.

Conclusion

This compound, a natural compound isolated from Brazilian green propolis, has demonstrated a spectrum of biological activities that position it as a promising candidate for therapeutic development. Its antioxidant, anticancer, and gastroprotective properties, supported by initial quantitative data, warrant further in-depth investigation. The experimental protocols and putative signaling pathways outlined in this guide provide a framework for future research aimed at translating the therapeutic potential of this compound into clinical applications. Continued exploration of this fascinating molecule holds the promise of new and effective treatments for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Artepillin C, this compound, aromadendrin-4'-O-methyl-ether and kaempferide from Brazilian green propolis promote gastroprotective action by diversified mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

In Silico Analysis of Drupanin: A Technical Guide to Molecular Docking with Target Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico docking studies of Drupanin, a naturally occurring prenylated p-coumaric acid derivative found in Brazilian green propolis, with its potential protein targets. This document outlines the methodologies for such studies, presents available quantitative data, and visualizes the relevant biological pathways and experimental workflows.

Introduction to this compound and its Therapeutic Potential

This compound has garnered scientific interest for its potential therapeutic properties, including antitumor and gastroprotective effects. In silico molecular docking studies are crucial in elucidating the mechanism of action of such natural compounds by predicting their binding affinity and interaction with specific protein targets. This computational approach accelerates the drug discovery process by identifying promising lead compounds and their biological targets.

Target Proteins of this compound

Based on existing research, two key protein targets for this compound have been identified for in silico analysis:

-

Aldo-Keto Reductase Family 1 Member C3 (AKR1C3): This enzyme is implicated in the progression of various cancers, including prostate and breast cancer, through its role in steroid hormone metabolism.[1][2] Inhibition of AKR1C3 is a promising strategy for cancer therapy.

-

Transient Receptor Potential Ankyrin 1 (TRPA1): This ion channel is a sensor for pain, cold, and irritants.[3][4][5] Its activation is linked to neurogenic inflammation. Modulation of TRPA1 activity is a target for analgesic and anti-inflammatory drug development.

Quantitative Data from In Silico Docking Studies

| Compound | Target Protein | Binding Energy (kcal/mol) |

| Sesamin | MT-SP1 | -9.0 |

| 7-epiclusianone | MT-SP1 | -8.4 |

| (1S,4R,8S,10R)-8-benzoyl-4-(2-hydroxypropan-2-yl)-9,9-dimethyl-1,10-bis(3-methylbut-2-enyl)-3-oxatricyclo[6.3.1.0¹,⁵]dodecane-2,6-dione | MT-SP1 | -9.1 |

| Propolin H | MT-SP1 | -8.8 |

| Nemorosone | MT-SP1 | -8.7 |

| Note: This data is for propolis-derived compounds and not directly for this compound. It is presented here to provide an estimated range of binding affinities for similar natural products.[6] |

Experimental Protocols for In Silico Docking

The following section details a generalized yet comprehensive protocol for conducting in silico docking studies of a natural compound like this compound with its target proteins, primarily using the AutoDock Vina software.

Ligand and Protein Preparation

-

Ligand Preparation:

-

The 3D structure of this compound is obtained from a chemical database such as PubChem in SDF format.

-

The structure is then converted to the PDBQT format using tools like Open Babel. This format includes atomic charges and information about rotatable bonds.[6]

-

Energy minimization of the ligand structure is performed using force fields like Universal Force Field (UFF) to obtain a stable conformation.[6]

-

-

Protein Preparation:

-

The 3D crystal structure of the target protein (e.g., AKR1C3, TRPA1) is retrieved from the Protein Data Bank (PDB).

-

Water molecules and any co-crystallized ligands are removed from the protein structure.

-

Polar hydrogen atoms are added to the protein, and Gasteiger charges are computed.

-

The protein structure is then converted to the PDBQT format.

-

Grid Generation and Docking

-

Grid Box Definition: A 3D grid box is defined around the active site of the target protein. The size and center of the grid box are set to encompass the entire binding pocket to allow the ligand to move freely.[6]

-

Molecular Docking Simulation:

-

AutoDock Vina is a widely used open-source program for molecular docking.[7]

-

The prepared ligand and protein files, along with the grid parameters, are provided as input to Vina.

-

The software performs a conformational search, exploring different orientations and conformations of the ligand within the protein's active site.

-

A scoring function is used to estimate the binding affinity for each conformation, typically expressed in kcal/mol.[7]

-

Analysis of Results

-

The docking results are analyzed to identify the binding pose with the lowest binding energy, which represents the most stable complex.

-

The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.

Visualization of Workflows and Pathways

In Silico Docking Workflow

The following diagram illustrates the typical workflow for an in silico protein-ligand docking study.

AKR1C3 Signaling Pathway

This diagram depicts the signaling pathways influenced by AKR1C3, which are associated with cancer cell proliferation and survival.

TRPA1 Signaling Pathway in Neurogenic Inflammation

The following diagram illustrates the role of the TRPA1 channel in initiating neurogenic inflammation upon activation by a stimulus.

References

- 1. Computational modeling studies reveal the origin of the binding preference of 3‐(3,4‐di hydroisoquinolin‐2(1H)‐ylsulfonyl)benzoic acids for AKR1C3 over its isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Transient Receptor Potential Ankyrin 1 (TRPA1) Channel and Neurogenic Inflammation in Pathogenesis of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. journals.plos.org [journals.plos.org]

- 7. Molecular docking study involving bioactive natural compounds against SARS-CoV-2 proteins [nrfhh.com]

Pharmacological Profile of Compounds from Brazilian Green Propolis: A Technical Guide for Researchers

Introduction

Brazilian green propolis, a resinous substance produced by Apis mellifera bees from the vegetative apices of Baccharis dracunculifolia, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities.[1] This technical guide provides an in-depth overview of the key bioactive compounds found in Brazilian green propolis, their mechanisms of action, and the experimental methodologies used to elucidate their effects. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and the visualization of relevant biological pathways.

The primary bioactive constituents of Brazilian green propolis are prenylated phenolic compounds, with Artepillin C being the most characteristic and abundant.[2][3] Other significant compounds include baccharin, caffeic acid, p-coumaric acid, kaempferide, and kaempferol.[2] These compounds are collectively responsible for the well-documented anti-inflammatory, anticancer, antioxidant, and neuroprotective properties of green propolis.[2][3][4]

Bioactive Compounds and Pharmacological Activities

The pharmacological effects of Brazilian green propolis are attributed to a synergistic interplay of its constituent compounds. Below is a summary of the major bioactive molecules and their reported activities.

Key Bioactive Compounds:

-

Artepillin C (3,5-diprenyl-4-hydroxycinnamic acid): The most prominent compound, known for its potent anti-inflammatory, antitumor, and antioxidant activities.[3][5]

-

Baccharin: A bioactive small molecule that has demonstrated neurotrophic and neuroprotective potential.[6]

-

Caffeic Acid and Derivatives: These phenolic acids contribute significantly to the antioxidant and anti-inflammatory properties of green propolis.[1][2]

-

p-Coumaric Acid: Another key phenolic acid with observed anti-inflammatory and antioxidant effects.[1][2]

-

Kaempferide and Kaempferol: Flavonoids that contribute to the overall biological activity profile.[2][3]

-

Drupanin and Terpenes: These compounds are also active constituents contributing to the pharmacological profile.[7][8]

-

Volatile Compounds: Essential oils from Brazilian green propolis containing compounds like carvacrol, spathulenol, and (E)-nerolidol have shown antioxidant, antibacterial, and antiproliferative activities.[9][10]

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the pharmacological activities of Brazilian green propolis and its isolated compounds.

Table 1: Antiproliferative and Cytotoxic Activity

| Compound/Extract | Cell Line(s) | Assay | IC50 Value | Reference(s) |

| BGP-Essential Oil | MCF-7 (Breast Cancer) | XTT | 56.17 µg/mL | [10] |

| BGP-Essential Oil | HeLa (Cervical Cancer) | XTT | 66.43 µg/mL | [10] |

| BGP-Essential Oil | M059J (Glioblastoma) | XTT | 65.83 µg/mL | [10] |

| BGP-Essential Oil | Normal Cells | XTT | 68.93 µg/mL | [10] |

| Artepillin C | Pythium aphanidermatum | MIC | 750 µg/mL | [5] |

BGP: Brazilian Green Propolis; IC50: Half maximal inhibitory concentration; MIC: Minimum Inhibitory Concentration.

Table 2: Antimicrobial Activity

| Extract/Compound | Microorganism | Assay | MIC Value | Reference(s) |

| BGP-Essential Oil | Helicobacter pylori | Broth Microdilution | 6.25 µg/mL | [9] |

| BGP-Essential Oil | Mycobacterium tuberculosis | Broth Microdilution | 64 µg/mL | [9] |

| BGP-Essential Oil | Mycobacterium avium | Broth Microdilution | 62.5 µg/mL | [9] |

BGP: Brazilian Green Propolis; MIC: Minimum Inhibitory Concentration.

Signaling Pathways and Mechanisms of Action

The bioactive compounds in Brazilian green propolis exert their effects by modulating key cellular signaling pathways.

Anti-inflammatory and Immunomodulatory Pathways

Brazilian green propolis has been shown to modulate inflammatory pathways, primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][3]

Caption: NF-κB signaling pathway inhibition by Brazilian green propolis compounds.

Neurotrophic and Neuroprotective Pathways

Baccharin, a compound isolated from Brazilian green propolis, has been found to induce neurotrophic signaling pathways. It activates the TrkA receptor and its downstream cascades, the PI3K/Akt and MAPK/ERK pathways, which are crucial for neuronal survival and neurite outgrowth.[6] This is the same pathway activated by Nerve Growth Factor (NGF).[6]

Caption: Neurotrophic signaling cascade activated by Baccharin.

Anticancer and Apoptotic Pathways

Compounds from Brazilian green propolis can induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] They modulate the expression of apoptosis-related proteins such as Bax, Bcl-2, caspases, and p53.[2] Furthermore, they can sensitize cancer cells to chemotherapeutic agents by blocking the activation of NF-κB.[2]

Caption: Mitochondrial (intrinsic) pathway of apoptosis induced by green propolis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the literature on Brazilian green propolis.

Antiproliferative/Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Culture: Cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the propolis extract or isolated compound. A control group with vehicle (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Assay (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., H. pylori) is prepared in a suitable broth (e.g., Mueller-Hinton broth).

-

Serial Dilutions: The propolis extract or compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive (broth with inoculum, no drug) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (temperature, time, atmosphere) for the test microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Western Blot Analysis for Signaling Proteins

This technique is used to detect specific proteins in a sample and assess their expression levels.

-

Cell Lysis: Cells treated with propolis compounds are lysed to extract total proteins.

-

Protein Quantification: The protein concentration in the lysates is determined using an assay like the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-NF-κB, anti-phospho-Akt).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the bands is quantified to determine the relative protein expression levels.

Brazilian green propolis is a rich source of bioactive compounds with significant therapeutic potential. The pharmacological activities of its constituents, particularly Artepillin C, are well-documented and involve the modulation of key signaling pathways related to inflammation, cancer, and neuroprotection. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of these natural compounds in the development of novel therapeutics. Further research is warranted to fully elucidate the synergistic effects of these compounds and to translate the promising preclinical findings into clinical applications.

References

- 1. Brazilian Green Propolis: Anti-Inflammatory Property by an Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Chemical Composition of Brazilian Green Propolis and Its Protective Effects on Mouse Aortic Endothelial Cells against Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental Evidence for Therapeutic Potentials of Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repositorio.unesp.br [repositorio.unesp.br]

- 6. Baccharin from Brazilian green propolis induces neurotrophic signaling pathways in PC12 cells: potential for axonal and synaptic regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. propolisscience.org [propolisscience.org]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. scielo.br [scielo.br]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Drupanin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drupanin, also known as (E)-3-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)acrylic acid, is a prenylated phenylpropanoid found in various natural sources, including Brazilian green propolis. It has garnered significant interest in the scientific community due to its potential biological activities, including antioxidant and cytotoxic effects.[1] These properties make this compound a valuable compound for research in areas such as cancer biology and pharmacology. This document provides detailed protocols for the synthesis, purification, and characterization of this compound for research purposes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₆O₃ | --INVALID-LINK-- |

| Molecular Weight | 232.27 g/mol | --INVALID-LINK-- |

| CAS Number | 53755-58-1 | --INVALID-LINK-- |

| Appearance | Amorphous solid | [2] |

| Purity (Semi-synthesis) | >98% | [1] |

| Purity (Total synthesis) | >95% | [3] |

Synthesis of this compound

This compound can be obtained through semi-synthesis from the natural product Baccharin or through total synthesis from p-coumaric acid.

Method 1: Semi-synthesis from Baccharin via Alkaline Hydrolysis

This method involves the hydrolysis of the ester group in Baccharin to yield this compound. It is a straightforward approach when Baccharin is readily available.

Experimental Protocol:

-

Dissolve 15 mg (0.038 mmol) of Baccharin in 0.5 mL of dichloromethane (CH₂Cl₂).

-

Add 0.3 mL of a 3N sodium hydroxide (NaOH) solution in methanol (MeOH).

-

Adjust the total reaction volume to 2.0 mL with a 9:1 (v/v) solution of CH₂Cl₂:MeOH.

-

Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvents under reduced pressure.

-

Resuspend the residue in 0.5 mL of water and extract twice with 10.0 mL of ethyl acetate.

-

Acidify the aqueous layer to pH 2 with hydrochloric acid (HCl).

-

Extract the acidified aqueous layer twice with 10.0 mL of ethyl acetate.

-

Combine the organic layers from the acidified extraction, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Quantitative Data:

| Parameter | Value |

| Starting Material | Baccharin |

| Key Reagent | 3N NaOH in Methanol |

| Reaction Time | 1 hour |

| Reaction Temperature | Room Temperature |

| Reported Purity | >98% |

Method 2: Total Synthesis from p-Coumaric Acid

A practical and unified synthetic strategy for this compound involves a sequential O-reverse prenylation followed by a Claisen rearrangement of p-coumaric acid.[3] This method allows for gram-scale synthesis with high yield and purity.

Experimental Protocol:

Step 1: O-Prenylation of p-Coumaric Acid

-

To a solution of methyl p-coumarate (1 equivalent) in a suitable solvent such as toluene, add sodium hydride (NaH, 1.5 equivalents) in portions at 0 °C under an inert atmosphere.[4]

-

Stir the mixture for 15 minutes.

-

Add prenyl bromide (1.5 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature until completion, as monitored by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the O-prenylated p-coumaric acid methyl ester.

Step 2: Claisen Rearrangement

-

Heat the O-prenylated p-coumaric acid methyl ester in a high-boiling point solvent such as N,N-diethylaniline or in a neat fashion at a temperature typically ranging from 180-220 °C.

-

Monitor the rearrangement by TLC until the starting material is consumed. The reaction involves a[5][5]-sigmatropic rearrangement.[6]

-

Cool the reaction mixture and purify the product directly by column chromatography on silica gel to afford this compound methyl ester.

Step 3: Hydrolysis of the Methyl Ester

-

Dissolve the this compound methyl ester in a mixture of methanol and a 1M aqueous solution of sodium hydroxide.

-

Stir the solution at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with 1M HCl to pH 2-3.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Quantitative Data:

| Parameter | Value |

| Starting Material | p-Coumaric Acid |

| Key Reactions | O-Prenylation, Claisen Rearrangement, Hydrolysis |

| Reported Purity | >95% |

Purification of this compound

Purification of this compound is crucial to obtain a high-purity product for research applications. The following protocols describe flash column chromatography and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods.

Flash Column Chromatography

This technique is suitable for the initial purification of crude this compound.

Protocol:

-

Column Preparation: Pack a glass column with silica gel in a slurry of the initial mobile phase.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel bed.

-

Elution: Elute the column with a gradient of chloroform (CHCl₃) and acetone. A typical gradient starts with 100% CHCl₃ and gradually increases the acetone concentration to 20%.[1]

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing pure this compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

For obtaining high-purity this compound, a semi-preparative RP-HPLC method is recommended.

Protocol:

-

Column: A C18 reversed-phase column is suitable for this separation.

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient Program:

-

Start with 35% B for 2 minutes.

-

Linearly increase to 80% B over 20 minutes.

-

Linearly increase to 95% B over 5 minutes and hold for 3 minutes.

-

Return to 35% B and equilibrate for 2 minutes before the next injection.[1]

-

-

Flow Rate: A typical flow rate for a semi-preparative column is in the range of 2-5 mL/min.

-

Detection: Monitor the elution at a wavelength of 320 nm.

-

Fraction Collection and Processing: Collect the peak corresponding to this compound and remove the solvents by lyophilization or evaporation under reduced pressure.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons, the vinyl protons of the acrylic acid moiety, the prenyl group protons, and the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carboxylic acid carbon, the aromatic carbons, the vinyl carbons, and the carbons of the prenyl group.

Note: Specific, experimentally verified ¹H and ¹³C NMR data for this compound were not available in the searched literature. The expected chemical shifts can be predicted based on the structure and comparison with similar compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands:

-

A broad band in the region of 3400-2500 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid and phenolic hydroxyl groups.

-

A sharp peak around 1700-1680 cm⁻¹ due to the C=O stretching of the carboxylic acid.

-

Bands in the 1640-1600 cm⁻¹ region corresponding to C=C stretching of the aromatic ring and the vinyl group.

-

Peaks in the 1300-1200 cm⁻¹ region for C-O stretching.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is a suitable technique for the analysis of this compound. The deprotonated molecule [M-H]⁻ is expected at an m/z of 231.[1]

Visualizations

Synthesis Pathways

References

- 1. repositorio.ufmg.br [repositorio.ufmg.br]

- 2. Prenylated Coumaric Acids from Artemisia scoparia Beneficially Modulate Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Claisen rearrangement - Wikipedia [en.wikipedia.org]

Application Note: Quantification of Drupanin in Propolis Extract using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of drupanin in propolis extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. Propolis, a resinous substance collected by honeybees, is a rich source of bioactive phenolic compounds, including this compound, which is of interest for its potential pharmacological properties. The described methodology is based on established and validated procedures for the analysis of phenolic compounds in propolis and its botanical source, Baccharis dracunculifolia. This document includes a comprehensive experimental protocol, data presentation for this compound content, and a visual workflow to guide researchers through the process.

Introduction

Propolis is a complex natural product renowned for its diverse biological activities, which are largely attributed to its rich composition of phenolic compounds. This compound, a prenylated p-coumaric acid derivative, is a significant constituent of certain types of propolis, particularly Brazilian green propolis, which is primarily derived from the plant Baccharis dracunculifolia. The quantification of this compound is crucial for the quality control and standardization of propolis extracts and for research into its pharmacological potential. High-Performance Liquid Chromatography (HPLC) is a robust and reliable analytical technique for the separation, identification, and quantification of this compound and other phenolic compounds in complex matrices like propolis extracts.

Experimental Protocols

This section details the necessary steps for the quantification of this compound in propolis extracts, from sample preparation to HPLC analysis and method validation.

Materials and Reagents

-

Propolis raw material or extract

-

This compound analytical standard (purity ≥95%)

-

Ethanol (90% and 70%, HPLC grade)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (analytical grade)

-

Ultrapure water

-

Veratraldehyde (internal standard, optional)

-